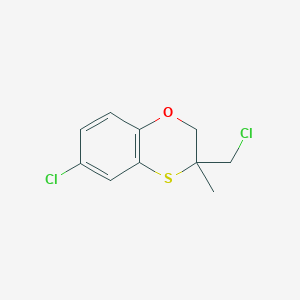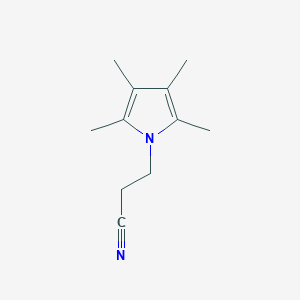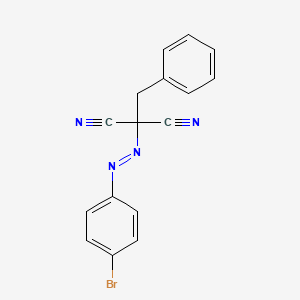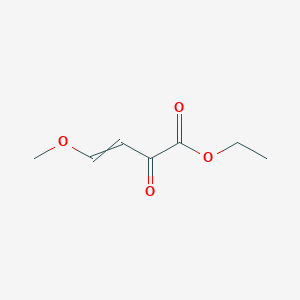
Ethyl 4-methoxy-2-oxobut-3-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-methoxy-2-oxobut-3-enoate is an organic compound with the molecular formula C7H10O4. It is a derivative of butenoic acid and features an ethyl ester group, a methoxy group, and a keto group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 4-methoxy-2-oxobut-3-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with methanol in the presence of an acid catalyst. The reaction proceeds via esterification, where the methoxy group is introduced to the acetoacetate .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-methoxy-2-oxobut-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-methoxy-2-oxobut-3-enoate has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of heterocyclic compounds, including pyrazoles and pyrimidines.
Biology: The compound is used in studies involving enzyme inhibition and metabolic pathways.
Medicine: Research explores its potential as a building block for pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of ethyl 4-methoxy-2-oxobut-3-enoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and enzymes, potentially inhibiting their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-ethoxy-2-oxobut-3-enoate: Similar structure with an ethoxy group instead of a methoxy group.
Ethyl 4-chlorophenyl-4-methoxy-2-oxobut-3-enoate: Contains a chlorophenyl group, adding different chemical properties.
Ethyl 4-oxo-2-butenoate: Lacks the methoxy group, resulting in different reactivity.
Uniqueness
Ethyl 4-methoxy-2-oxobut-3-enoate is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and applications in various fields of research and industry .
Eigenschaften
CAS-Nummer |
65260-60-8 |
|---|---|
Molekularformel |
C7H10O4 |
Molekulargewicht |
158.15 g/mol |
IUPAC-Name |
ethyl 4-methoxy-2-oxobut-3-enoate |
InChI |
InChI=1S/C7H10O4/c1-3-11-7(9)6(8)4-5-10-2/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
XLAFUVPFOSIKFG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=O)C=COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


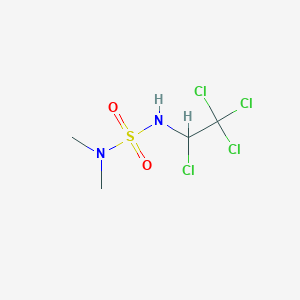
![[1-(2-Oxopropyl)pyridin-2(1H)-ylidene]propanedinitrile](/img/structure/B14497701.png)
![1-Bromo-4-[2-(4-ethylphenyl)ethenyl]benzene](/img/structure/B14497718.png)
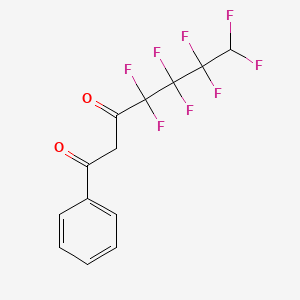
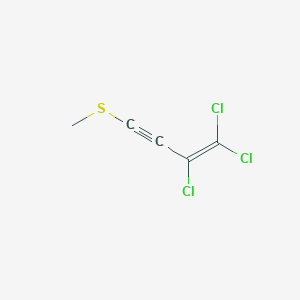
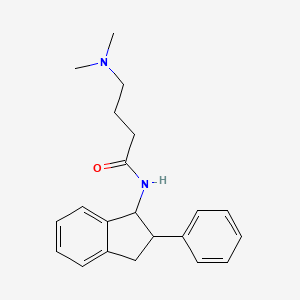
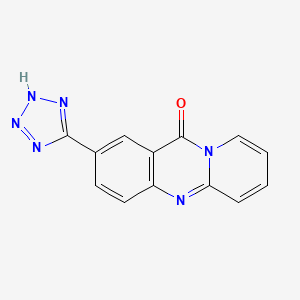


![2-{4-[(5-Chloropyridin-2-yl)oxy]phenoxy}propanenitrile](/img/structure/B14497761.png)
